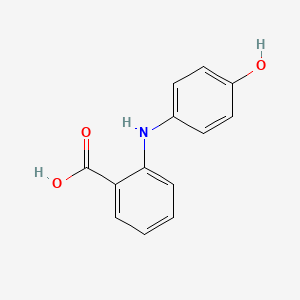

2-((4-Hydroxyphenyl)amino)benzoic acid

Description

Contextualization within Benzoic Acid Derivative Chemistry

Benzoic acid and its derivatives are a class of aromatic carboxylic acids that serve as crucial building blocks in the synthesis of a multitude of organic compounds. pharmacy180.com The presence of the carboxylic acid group on the benzene (B151609) ring allows for a variety of chemical transformations, making it a valuable precursor in industrial and pharmaceutical applications. The reactivity of the benzene ring itself can be modulated by the presence and position of other substituents, leading to a diverse range of chemical properties and biological activities.

2-((4-Hydroxyphenyl)amino)benzoic acid is a derivative of anthranilic acid (2-aminobenzoic acid). Anthranilic acid derivatives are recognized as nitrogen isosteres of salicylic (B10762653) acid and form the basic structure for several classes of bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. pharmacy180.com The core structure of N-phenylanthranilic acid (fenamic acid) is the parent skeleton for several NSAIDs. asianpubs.org The position of the amino and carboxyl groups on the benzoic acid ring is critical for the biological activity of these derivatives.

Significance of Hydroxyphenyl and Amino Moieties in Organic and Medicinal Chemistry

The chemical structure of this compound incorporates two key functional groups that are of profound importance in organic and medicinal chemistry: the hydroxyphenyl group and the secondary amino group.

The hydroxyphenyl moiety , specifically a p-hydroxyphenyl group in this case, introduces a phenolic hydroxyl group. This group can participate in hydrogen bonding, which is a critical interaction for molecular recognition at biological targets such as enzymes and receptors. The hydroxyl group can also influence the compound's solubility and metabolic profile. nih.gov In many drug molecules, the presence of a hydroxyl group can lead to the formation of more water-soluble metabolites, aiding in their excretion.

The amino moiety , in this case, a secondary amine linking the two aromatic rings, is essential for the structure and activity of this class of compounds. The nitrogen atom's lone pair of electrons can participate in resonance with the aromatic rings, influencing their electronic properties. The N-H group can also act as a hydrogen bond donor. In the context of fenamates, the NH group is considered essential for their anti-inflammatory activity, and its replacement with other linkers like O, CH2, or S significantly reduces or abolishes this activity. pharmacy180.com

Overview of Academic Research Trends on Related Chemical Compounds

Research on anthranilic acid derivatives, particularly N-phenylanthranilic acids (fenamates), has been a vibrant area of investigation for several decades. Initially focused on their anti-inflammatory properties, the research has expanded to explore a wider range of therapeutic applications. nih.govmdpi.com

Recent trends in the study of fenamate analogues include their potential as therapeutics for neurodegenerative disorders such as Alzheimer's disease. nih.gov Studies have shown that some fenamates can modulate pathways related to the pathogenesis of such diseases. pharmacy180.com Furthermore, there is ongoing research into the development of novel anthranilic acid derivatives with enhanced biological activities and reduced side effects. This includes the synthesis of hybrids with other bioactive molecules and the exploration of their potential as anticancer, antimicrobial, and antiviral agents. mdpi.comnih.gov The use of modern synthetic techniques, such as microwave-assisted synthesis, has also been explored to improve the efficiency of producing these compounds. scielo.br

Synthesis and Characterization

The synthesis of N-arylanthranilic acids like this compound is commonly achieved through the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. For the synthesis of the title compound, this would involve the reaction of a 2-halobenzoic acid with 4-aminophenol (B1666318), or alternatively, anthranilic acid with a 4-halophenol. The reaction often requires a copper catalyst, a base, and is typically carried out at elevated temperatures. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann reaction may utilize microwave irradiation to reduce reaction times. scielo.br

While specific spectroscopic data for this compound is not widely available in the cited literature, the characterization of such a compound would typically involve the following techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on both phenyl rings, as well as signals for the amine and carboxylic acid protons. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine, the C=O stretch of the carboxylic acid, and C-N and C-O stretching vibrations.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can help to confirm the structure.

Below is a table summarizing the general physical and chemical properties of N-phenylanthranilic acid derivatives, which would be expected to be similar for this compound.

| Property | General Observation for N-Phenylanthranilic Acid Derivatives |

|---|---|

| Appearance | Typically crystalline solids |

| Solubility | Generally have low solubility in water, but are soluble in organic solvents. The hydroxyl group in the title compound may slightly increase water solubility compared to non-hydroxylated analogs. |

| Acidity (pKa) | The carboxylic acid group imparts acidic properties, with pKa values generally in the range of 4-5. The substituents on the aromatic rings can influence the exact pKa. |

Research Findings on Related Compounds

While detailed research findings specifically on this compound are limited in the provided search results, extensive research on the broader class of fenamates and other N-substituted anthranilic acids provides valuable insights into its potential biological activities.

Numerous studies have demonstrated the anti-inflammatory, analgesic, and antipyretic properties of fenamate-type compounds. nih.govsciepub.com These activities are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. The structure-activity relationship (SAR) studies of fenamates have revealed several key features for their anti-inflammatory action:

The N-H group is crucial for activity.

The position of the carboxylic acid group at the 2-position of the benzoic acid ring is important.

Substituents on the N-aryl ring can modulate the activity. pharmacy180.com

More recent research has expanded the scope of investigation for anthranilic acid derivatives beyond inflammation. For instance, some derivatives have been evaluated for their potential in treating neurodegenerative diseases, with studies suggesting they can offer neuroprotective effects. nih.gov Additionally, various analogs have been synthesized and tested for their antimicrobial and anticancer activities. mdpi.comnih.govnih.gov

The table below summarizes the types of biological activities investigated for various N-substituted anthranilic acid derivatives.

| Biological Activity | General Findings for N-Substituted Anthranilic Acid Derivatives | Reference |

|---|---|---|

| Anti-inflammatory | Many derivatives exhibit potent activity through COX inhibition. | pharmacy180.comnih.govsciepub.com |

| Analgesic | Commonly observed alongside anti-inflammatory effects. | nih.govsciepub.com |

| Antipyretic | A characteristic property of many fenamates. | sciepub.com |

| Neuroprotective | Some analogs show potential in models of neurodegenerative diseases. | nih.gov |

| Anticancer | Derivatives have been investigated as potential anticancer agents. | mdpi.comnih.gov |

| Antimicrobial | Some sulfonamide and other derivatives show activity against bacteria and fungi. | mdpi.comnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-12-4-2-1-3-11(12)13(16)17/h1-8,14-15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHIIPDUFNEQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469136 | |

| Record name | 2-(4-Hydroxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98156-55-9 | |

| Record name | 2-(4-Hydroxyanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Hydroxyphenyl Amino Benzoic Acid

Direct Synthesis Approaches

Direct synthesis hinges on the formation of the diarylamine bond in a single, pivotal step. The two main strategies employed are transition-metal-catalyzed condensation reactions and nucleophilic aromatic substitution.

Condensation reactions, particularly those catalyzed by transition metals, are the most established methods for synthesizing N-aryl anthranilic acids. These reactions create the C-N bond between an aryl halide and an amine.

The Ullmann Condensation and the related Goldberg Reaction are classical copper-catalyzed methods for this purpose. wikipedia.org The reaction typically involves the coupling of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid) with 4-aminophenol (B1666318) in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgresearchgate.net Various forms of copper, including copper powder, copper(I) oxide (Cu₂O), and copper salts like copper(II) sulfate (B86663) (CuSO₄), have been utilized. researchgate.net The traditional Goldberg reaction, for instance, couples an aniline (B41778) derivative with an aryl halide. wikipedia.org While effective, these reactions often demand harsh conditions, such as high temperatures (frequently over 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.org

A more contemporary and often more efficient alternative is the Buchwald-Hartwig Amination . This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern C-N bond formation due to its broad substrate scope and milder reaction conditions compared to the Ullmann condensation. organic-chemistry.orgwikipedia.org The process involves an aryl halide or triflate reacting with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical to the reaction's success, with bulky, electron-rich phosphine ligands significantly enhancing catalytic activity. organic-chemistry.orgresearchgate.net This method is highly versatile and can be applied to the synthesis of a wide array of diarylamines. researchgate.netthieme-connect.com

| Reaction Name | Catalyst System | Typical Reactants | General Conditions | Reference |

|---|---|---|---|---|

| Ullmann-Goldberg Reaction | Cu/Cu₂O, CuI, CuSO₄ | 2-Chlorobenzoic acid + 4-Aminophenol | High temperature (130-210°C+), polar solvents (NMP, DMF, 2-ethoxyethanol), base (K₂CO₃) | wikipedia.orgresearchgate.netacs.org |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., Xantphos, BINAP) | 2-Bromobenzoic acid + 4-Aminophenol | Milder temperature (80-120°C), solvents (Toluene, Dioxane), base (Cs₂CO₃, NaOtBu) | wikipedia.orgthieme-connect.comresearchgate.net |

Nucleophilic Aromatic Substitution (SNAr) provides another direct route to 2-((4-hydroxyphenyl)amino)benzoic acid. This pathway does not always require a metal catalyst but depends on the electronic properties of the aryl substrate. scranton.edu The reaction proceeds via an addition-elimination mechanism, where a nucleophile (the amino group of 4-aminophenol) attacks the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of a leaving group (typically a halide) restores the aromaticity of the ring.

For this reaction to be efficient, the aromatic ring of the benzoic acid derivative must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. nih.gov In the case of a 2-halobenzoic acid, the carboxylic acid group itself acts as an electron-withdrawing group, facilitating the nucleophilic attack. The reactivity of the leaving group is also crucial, following the general trend F > Cl > Br > I for SNAr reactions. Therefore, reacting 2-fluoro or 2-chlorobenzoic acid derivatives that are further activated with another EWG (like a nitro group) with 4-aminophenol under basic conditions is a viable synthetic strategy. orgsyn.orgresearchgate.net

Precursor Chemistry and Intermediate Derivatization

The primary precursors for the synthesis of this compound are a 2-substituted benzoic acid and 4-aminophenol .

2-Substituted Benzoic Acid: The most common precursors are 2-halobenzoic acids, such as 2-chlorobenzoic acid or 2-bromobenzoic acid. These are industrially produced chemicals, often synthesized from phthalic anhydride (B1165640) or through the oxidation of substituted toluenes.

4-Aminophenol: This precursor is a bifunctional compound containing both an amino and a hydroxyl group. It is typically synthesized from nitrobenzene (B124822) via catalytic hydrogenation to aniline, followed by rearrangement, or through the reduction of p-nitrophenol.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is crucial for achieving high yields and purity, particularly for industrial-scale production. Research into the synthesis of N-aryl anthranilic acids has identified several key parameters that can be fine-tuned. researchgate.net

Catalyst and Ligand Selection: In copper-catalyzed Ullmann reactions, the combination of Cu and Cu₂O has been shown to be effective. acs.org For palladium-catalyzed Buchwald-Hartwig reactions, the choice of phosphine ligand is paramount. Bidentate ligands like Xantphos are often effective for coupling with anilines under milder conditions, while sterically hindered monoligated catalysts can also show high activity. organic-chemistry.orgresearchgate.net

Base: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. acs.orgresearchgate.net Cs₂CO₃ is often preferred in palladium catalysis as it is more soluble in organic solvents and less nucleophilic, minimizing side reactions. Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are also frequently employed. wikipedia.org

Solvent: High-boiling polar aprotic solvents such as DMF, NMP, and 2-ethoxyethanol (B86334) are traditional choices for Ullmann reactions. wikipedia.orgacs.org For Buchwald-Hartwig reactions, less polar solvents like toluene (B28343) and dioxane are common. researchgate.net

Temperature and Reaction Time: Ullmann reactions typically require high temperatures (130–150°C or higher) and long reaction times. acs.org A significant advantage of the Buchwald-Hartwig amination is the often lower required temperature (80-120°C) and shorter reaction times. thieme-connect.com

| Parameter | Condition/Variable | Impact on Reaction | Reference |

|---|---|---|---|

| Catalyst | Cu/Cu₂O vs. Pd(OAc)₂/Ligand | Pd systems are generally faster and occur at lower temperatures. Ligand choice is critical for Pd efficiency. | organic-chemistry.orgacs.org |

| Base | K₂CO₃ vs. Cs₂CO₃ vs. NaOtBu | Cs₂CO₃ and NaOtBu often give better yields in Pd-catalyzed reactions due to solubility and basicity. | wikipedia.orgresearchgate.net |

| Solvent | NMP, DMF vs. Toluene, Dioxane | Solvent choice affects reactant solubility and reaction temperature. Greener alternatives are being explored. | wikipedia.orgunibo.it |

| Temperature | 80-220°C | Higher temperatures increase reaction rate but can also lead to decomposition and side products. Optimization is key. | wikipedia.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of this compound is evolving to incorporate these ideals. unibo.it

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool to promote Ullmann condensations. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields with cleaner reaction profiles. researchgate.net

Greener Solvents: Efforts are being made to replace hazardous solvents like DMF and NMP with more benign alternatives. Water is a highly desirable green solvent, and some C-N coupling reactions have been successfully performed in aqueous media. nih.gov

Catalyst Efficiency: A key goal is to reduce the amount of metal catalyst required (lower catalyst loading) or to develop recyclable catalyst systems. The use of nanoparticle catalysts, which offer a high surface area-to-volume ratio, is one promising approach. mdpi.com

Atom Economy: Improving the atom economy involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Methods that avoid the use of protecting groups, such as the direct amination of unprotected chlorobenzoic acids, contribute to this goal. acs.org

Renewable Feedstocks: A long-term green chemistry objective is to source starting materials from renewable resources instead of petroleum. Research into converting lignin-based derivatives or using biocatalytic and whole-cell systems to produce key intermediates like 4-hydroxybenzoic acid and other aminobenzoic acids points toward a more sustainable future for chemical manufacturing. nih.govmdpi.comrsc.org

Spectroscopic Characterization and Structural Elucidation of 2 4 Hydroxyphenyl Amino Benzoic Acid and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 2-((4-Hydroxyphenyl)amino)benzoic acid and its derivatives. The analysis of vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes. ijtsrd.commdpi.comnih.govnih.gov

In the FT-IR spectrum of related benzoic acid derivatives, characteristic bands are observed. For instance, the O-H stretching vibration is typically found in the range of 3600-3400 cm⁻¹, and its position can be influenced by hydrogen bonding. mdpi.com The C-H stretching vibrations of the aromatic rings appear in the region of 3123-2927 cm⁻¹. mdpi.com The carbonyl (C=O) stretching mode of the carboxylic acid group is a strong indicator, appearing around 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum for compounds like 2-amino-5-bromobenzoic acid. ijtsrd.com

For 4-aminobenzoic acid, FT-IR and FT-Raman spectra have been extensively studied to understand the influence of the amino group on the benzoic acid structure. researchgate.net The vibrational analysis of these compounds provides insights into the electronic effects exerted by different substituents on the benzene (B151609) ring. researchgate.net The coordination of metal ions to aminobenzoic acids can also be monitored through changes in the ν(C-N) and ν(N-H) vibration bands. researchgate.net

The following table summarizes key vibrational frequencies for related benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR for complexes)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds like this compound and its derivatives.

In the ¹H NMR spectrum of benzoic acid, distinct proton resonances are observed, and their chemical shifts (δ) and splitting patterns provide detailed structural information. docbrown.info The proton of the carboxylic acid group typically appears as a singlet at a high chemical shift, for example, around 11.91 ppm in DMSO-d₆ for 4-aminobenzoic acid. rsc.org Aromatic protons resonate in the range of 6.0-8.0 ppm, with their specific shifts and multiplicities depending on the substitution pattern. rsc.orgrsc.org For instance, in 4-aminophenol (B1666318), the aromatic protons appear as multiplets between 6.42 and 6.50 ppm in DMSO-d₆. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is typically observed at a downfield chemical shift. For example, in 4-aminophenol, the carbon attached to the hydroxyl group (C-OH) resonates at δ 148.8 ppm, while the other aromatic carbons appear between 115.9 and 140.9 ppm in DMSO-d₆. rsc.org

The following table presents representative ¹H and ¹³C NMR chemical shifts for related compounds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.net For instance, benzoic acid derivatives often show three main absorption peaks, sometimes labeled as A, B, and C bands, around 190 nm, 230 nm, and 280 nm, respectively. researchgate.net

The electronic spectrum of 2-(4-hydroxyphenylazo)benzoic acid, a related azo derivative, has been studied, and its degradation kinetics were investigated using UV-Vis spectroscopy. researchgate.net The absorption spectra of such compounds can be influenced by factors like pH. researchgate.netresearchgate.net For example, the UV spectra of benzoic acid derivatives can differ depending on whether the compound is in its acidic or benzoate (B1203000) form. researchgate.net

The following table summarizes the absorption maxima for related benzoic acid derivatives.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

For derivatives of this compound, X-ray diffraction studies can reveal crucial structural details. For example, in the crystal structure of 4-{[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, the molecule is non-planar, and an extensive network of O-H···O hydrogen bonds, involving bridging water molecules, results in a two-dimensional layered structure. iucr.org The refinement of the crystal structure allows for the precise location of hydrogen atoms, which is critical for understanding hydrogen bonding patterns. iucr.org

Powder X-ray diffraction can be used to confirm the formation of new crystalline phases, for instance, in the synthesis of Schiff base derivatives from 4-aminobenzoic acid. researchgate.net The diffraction patterns of the products will show new peaks that are distinct from those of the reactants. researchgate.net

The following table summarizes key crystallographic findings for a related compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

In the mass spectrum of benzoic acid, the molecular ion peak [M]⁺ is observed at an m/z corresponding to its molecular weight (122 g/mol ). docbrown.info The fragmentation of the molecular ion leads to characteristic fragment ions. Common fragments for benzoic acid include the loss of a hydroxyl group to form the [C₆H₅CO]⁺ ion (m/z 105), which is often the base peak, and the loss of the entire carboxyl group to give the phenyl cation [C₆H₅]⁺ (m/z 77). docbrown.info

For derivatives of this compound, mass spectrometry confirms the molecular formula and can provide clues about the structure based on the observed fragments. For instance, 2-(4-hydroxyphenylazo)benzoic acid has been used as a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, indicating its suitability for this analytical technique. nih.gov

The following table lists the principal mass spectral fragments for benzoic acid.

Table of Compounds

Computational and Theoretical Investigations of 2 4 Hydroxyphenyl Amino Benzoic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties with high accuracy. For molecules like 2-((4-Hydroxyphenyl)amino)benzoic acid, DFT calculations, often using functionals like B3LYP, provide detailed information on geometry, vibrational modes, electronic transitions, and chemical reactivity.

The optimization of the molecular geometry is the foundational step in computational analysis, seeking the lowest energy conformation of the molecule. For compounds structurally similar to this compound, DFT calculations are used to determine key bond lengths, bond angles, and dihedral angles.

Table 1: Selected Calculated Geometrical Parameters for a Structurally Similar Compound

| Parameter | Calculated Value (Å or °) for HPAOA ijert.org |

|---|---|

| C17-O19-H20 Angle | 105.8° |

| C2-C1-N13-C15 Torsional Angle | Planar |

| C1-N13-C15-C17 Torsional Angle | Planar |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes can be correlated with experimental spectroscopic data, aiding in the assignment of spectral bands. DFT calculations provide harmonic vibrational wavenumbers, which are often scaled to correct for anharmonicity and limitations of the theoretical model.

For HPAOA, vibrational analysis was carried out at the MP2/6-31G(d) level ijert.org. The study of 2-(4-hydroxyphenylazo)benzoic acid also involved extensive vibrational analysis using the B3LYP/6-311++G(d,p) method, where the calculated wavenumbers showed good agreement with experimental FT-IR and FT-Raman spectra researchgate.net. Key vibrational modes for this class of compounds include the O-H stretching of the hydroxyl and carboxylic acid groups, N-H stretching, C=O stretching of the carboxylic acid, and various C-C and C-H vibrations of the aromatic rings. The O-H stretching vibrations are particularly sensitive to hydrogen bonding, often appearing as broad bands at lower frequencies in experimental spectra.

Table 2: Key Vibrational Frequencies and Assignments for Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3200-3550 | Sensitive to hydrogen bonding researchgate.net. |

| N-H Stretch | ~3400 | Involved in intramolecular hydrogen bonding. |

| C=O Stretch | 1650-1680 | Strong intensity in IR spectra researchgate.net. |

| C-N Stretch | 1200-1400 | Characteristic of the amino linkage researchgate.net. |

| Aromatic C-H Stretch | >3000 | Typically weak to moderate bands researchgate.net. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption spectra (UV-Vis). It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum.

For HPAOA, TD-DFT calculations were employed to study the absorption spectrum ijert.org. In related benzoic acid derivatives, TD-DFT calculations have been used to assess UV absorption, with functionals like CAM-B3LYP showing excellent performance researchgate.net. The electronic transitions in molecules like this compound are typically π → π* transitions within the aromatic rings. The involvement of the amino bridge and the hydroxyl and carboxyl substituents can lead to intramolecular charge transfer (ICT) character in these transitions. The calculated absorption wavelengths, excitation energies, and oscillator strengths provide a theoretical basis for interpreting the observed UV-Vis spectrum.

Table 3: Simulated Electronic Transition Data

| Parameter | Calculated Value | Transition Type |

|---|---|---|

| λ_max 1 | Calculated via TD-DFT | π → π* |

| Excitation Energy 1 (eV) | Calculated via TD-DFT | - |

| Oscillator Strength (f) 1 | Calculated via TD-DFT | - |

Theoretical calculations of NMR chemical shifts are a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for predicting ¹H and ¹³C NMR chemical shifts.

For the related compound 2-(4-hydroxyphenylazo)benzoic acid, ¹H and ¹³C NMR chemical shifts were calculated using the GIAO method with the B3LYP functional researchgate.net. The calculated shifts, referenced to tetramethylsilane (TMS), generally show good correlation with experimental data. For this compound, predictions would involve identifying the chemical shifts for the protons and carbons of the two phenyl rings, the amino proton, and the carboxylic acid proton. The chemical environment of each nucleus, influenced by factors like electron density and magnetic anisotropy from nearby functional groups, determines its chemical shift. The carboxylic acid proton is typically expected to resonate at a high chemical shift (downfield) due to deshielding.

Table 4: Predicted ¹³C and ¹H NMR Chemical Shifts (Illustrative)

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbon (C=O) | ~167 |

| Carboxylic Proton (O-H) | >12 |

| Aromatic Carbons | 110-155 |

| Aromatic Protons | 6.5-8.0 |

| Amino Proton (N-H) | Variable, depends on H-bonding |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity biomedres.us.

In studies of similar compounds, the HOMO is often localized on the electron-rich hydroxyphenylamino moiety, while the LUMO is distributed over the electron-withdrawing benzoic acid portion of the molecule. This distribution facilitates intramolecular charge transfer upon electronic excitation. For HPAOA, the HOMO and LUMO energies were predicted to understand its electronic behavior ijert.org. The HOMO-LUMO energy gap for many benzoic acid derivatives is typically in a range that indicates a stable but reactive molecule, capable of undergoing electronic transitions scirp.orgnih.gov. A small HOMO-LUMO gap is associated with high chemical reactivity, low kinetic stability, and high polarizability nih.gov.

Table 5: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Calculated Value (eV) |

|---|---|

| E_HOMO | -6.82 (for 4-(carboxyamino)-benzoic acid) actascientific.com |

| E_LUMO | -1.82 (for 4-(carboxyamino)-benzoic acid) actascientific.com |

| Energy Gap (ΔE) | 5.0 (for 4-(carboxyamino)-benzoic acid) actascientific.com |

| Chemical Hardness (η) | 2.5 (for 4-(carboxyamino)-benzoic acid) actascientific.com |

| Electrophilicity Index (ω) | 3.73 (for 4-(carboxyamino)-benzoic acid) actascientific.com |

Molecular Interactions and Supramolecular Organization

Computational methods are also used to investigate non-covalent interactions, which govern the supramolecular organization of molecules in the solid state. For this compound, key interactions include intramolecular and intermolecular hydrogen bonds.

The intramolecular N-H···O=C hydrogen bond is a dominant feature, as discussed in the conformational analysis. Intermolecularly, the carboxylic acid groups of two molecules typically form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a common and highly stable structural motif for carboxylic acids. Furthermore, the hydroxyl group and the amino hydrogen can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and carbonyl groups can act as acceptors, leading to an extended hydrogen-bonding network that defines the crystal packing.

Molecular Electrostatic Potential (MEP) maps are a useful tool for visualizing the charge distribution and predicting sites for intermolecular interactions. The MEP for HPAOA shows negative potential regions around the electronegative oxygen atoms, which are susceptible to electrophilic attack and act as hydrogen bond acceptors ijert.org. Positive potential regions are typically found around the acidic protons (hydroxyl and carboxylic) and the amino proton, indicating sites for nucleophilic attack and hydrogen bond donation. These interactions are fundamental to the molecule's crystal engineering and its interactions in a biological context.

Hydrogen Bonding Networks

Detailed studies specifically mapping the hydrogen bonding networks of this compound are limited. However, the molecular structure, featuring a carboxylic acid group (-COOH), a secondary amine (-NH-), and a hydroxyl group (-OH), suggests a high potential for the formation of intricate hydrogen bond networks. Both intramolecular and intermolecular hydrogen bonds are anticipated.

The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl hydrogen) and an acceptor (at the carbonyl oxygen). Similarly, the phenolic hydroxyl group and the secondary amine are potent hydrogen bond donors. The nitrogen and oxygen atoms in these functional groups can also act as hydrogen bond acceptors. It is plausible that in the solid state, this compound molecules would form dimers through hydrogen bonding between their carboxylic acid moieties, a common motif observed in many carboxylic acids. Furthermore, extensive intermolecular hydrogen bonding involving the hydroxyl and amino groups would likely lead to the formation of complex three-dimensional networks.

Hirshfeld Surface Analysis and Intermolecular Contacts

Specific Hirshfeld surface analysis of this compound has not been reported in the reviewed literature. However, this technique is instrumental in analyzing intermolecular interactions in molecular crystals. By mapping the electron distribution, Hirshfeld surface analysis provides a visual and quantitative representation of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal the following key intermolecular contacts:

O-H···O contacts: Corresponding to the strong hydrogen bonds involving the carboxylic acid and hydroxyl groups.

N-H···O contacts: Representing hydrogen bonds between the secondary amine and oxygen atoms.

H···H contacts: Generally constituting a large portion of the surface, indicative of van der Waals forces.

C-H···π interactions: Possible interactions between C-H bonds and the aromatic rings.

π···π stacking: Potential interactions between the phenyl rings.

Dispersion Interaction Energy Contributions

There is no specific research available detailing the dispersion interaction energy contributions for this compound. Dispersion forces, arising from temporary fluctuations in electron density, are a fundamental component of intermolecular interactions, particularly for molecules with extensive aromatic systems.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful techniques to study the conformational flexibility and dynamic behavior of molecules. At present, there are no specific molecular modeling or dynamics simulation studies published for this compound.

Such studies could provide valuable information on:

Conformational Analysis: Identifying the most stable conformations of the molecule in different environments (e.g., in vacuum, in a solvent). The rotational freedom around the C-N and C-C single bonds would allow for a range of possible conformations.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its solubility and behavior in solution.

Vibrational Properties: Simulating the infrared and Raman spectra of the molecule to complement experimental spectroscopic data.

Given the absence of specific studies, the dynamic behavior and conformational landscape of this compound remain an area for future investigation.

Structure Activity Relationship Sar Studies of 2 4 Hydroxyphenyl Amino Benzoic Acid Derivatives

Design and Synthesis of Analogs for SAR Probing

The synthesis of derivatives of 2-((4-Hydroxyphenyl)amino)benzoic acid, a type of N-phenylanthranilic acid, is pivotal for exploring their structure-activity relationships. A primary and historically significant method for this synthesis is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline (B41778) derivative. researchgate.netwikipedia.org For the parent compound, this would entail the reaction of a 2-halobenzoic acid with 4-aminophenol (B1666318). The traditional Ullmann reaction often requires high temperatures and polar solvents like dimethylformamide (DMF). wikipedia.org However, advancements have introduced more environmentally friendly and efficient methods. For instance, ultrasound irradiation has been employed to improve the synthesis of N-phenylanthranilic acid derivatives in water, leading to good yields in significantly shorter reaction times. lookchem.com

Another approach involves microwave-assisted synthesis, which has been shown to be an effective method for the Ullmann condensation of 2-chlorobenzoic acids with aminopyridines in dry media, suggesting its applicability for synthesizing a range of N-phenylanthranilic acid analogs. idexlab.comresearchgate.net The choice of catalyst and reaction conditions, such as the use of copper powder, copper(I) iodide with ligands like phenanthroline, or even nanocrystalline copper oxide, can influence the reaction's efficiency and yield. wikipedia.orgmdpi.com

The design of analogs for SAR studies often involves the systematic modification of both the anthranilic acid and the N-phenyl rings. This includes the introduction of various substituents at different positions to probe their effects on biological activity. For example, a series of ester derivatives of N-phenylanthranilic acid have been synthesized to enhance properties like solubility and bioavailability. asianpubs.org The synthesis of these analogs allows for a comprehensive evaluation of how structural changes impact the molecule's interaction with biological targets.

Table 1: Synthetic Methods for N-Phenylanthranilic Acid Derivatives

| Reaction Method | Reactants | Catalyst/Conditions | Solvent | Key Advantages |

|---|---|---|---|---|

| Ullmann Condensation | o-Halobenzoic acid, Aniline derivative | Copper powder, high temperature | DMF, Nitrobenzene (B124822) | Well-established, versatile |

| Ultrasound-Assisted Synthesis | o-Chlorobenzoic acid, Aniline | Copper powder, K₂CO₃ | Water | Environmentally friendly, short reaction time lookchem.com |

| Microwave-Assisted Synthesis | 2-Chlorobenzoic acid, Aminopyridine | Dry media | - | Rapid, efficient idexlab.comresearchgate.net |

| Copper(I) Iodide Catalysis | Aryl halide, Aniline | CuI, Phenanthroline | Various | Milder conditions than traditional Ullmann wikipedia.org |

Positional and Substituent Effects on Biological Activity Modulation

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both aromatic rings. SAR studies on related N-phenylanthranilic acid analogs have provided valuable insights into these effects. For instance, in a study of N-phenylanthranilic acid hydrazides, the introduction of electron-withdrawing groups like chloro (Cl) and nitro (NO₂) into the para-position of the anthranilic acid moiety was found to increase anti-inflammatory activity. nuph.edu.ua Conversely, modifications on the non-anthranilic (N-phenyl) ring can either enhance or diminish activity depending on the substituent's properties. nuph.edu.ua

The hydrophobicity of the molecule, often modulated by substituents, is another critical factor. In some series of N-phenylanthranilic acid-based nonsteroidal anti-inflammatory drugs (NSAIDs), a correlation has been observed between their stereo-hydrophobicity and their effects on mitochondrial swelling. nih.gov

Furthermore, research on other classes of compounds with similar structural motifs underscores the importance of substituent effects. For example, in a series of 4-(thiazol-5-yl)benzoic acid derivatives, the introduction of a 2-halo or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity against protein kinase CK2 and led to enhanced antiproliferative activity. researchgate.net This highlights how specific substitutions can fine-tune the biological profile of a molecule. Studies on chalcone (B49325) derivatives have also shown that the antibacterial potency can be improved by substituents on one of the phenyl rings, following a systematic approach to modification. nih.gov

Table 2: Effect of Substituents on the Biological Activity of N-Phenylanthranilic Acid Analogs

| Compound Series | Substituent & Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| N-phenylanthranilic acid hydrazides | Cl, NO₂ at para-position of anthranilic ring | Increased anti-inflammatory activity | nuph.edu.ua |

| N-phenylanthranilic acid hydrazides | Various on non-anthranilic ring | Both increase and decrease in activity | nuph.edu.ua |

| N-phenylanthranilic acid NSAIDs | Various | Correlation of stereo-hydrophobicity with mitochondrial effects | nih.gov |

| 4-(Thiazol-5-yl)benzoic acid derivatives | 2-Halo or 2-methoxy-benzyloxy at 3-position of benzoic acid | Maintained potent protein kinase CK2 inhibition, enhanced antiproliferative activity | researchgate.net |

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into the molecular basis of its biological activity. derpharmachemica.com For derivatives of this compound, docking studies have been instrumental in understanding their mechanism of action as enzyme inhibitors.

In the context of anti-inflammatory activity, docking studies of N-phenylanthranilic acid derivatives with cyclooxygenase (COX) enzymes (COX-1 and COX-2) have been performed. These studies revealed that the synthesized compounds could form stable complexes within the active sites of these enzymes. researchgate.net The location of the ligands and their interactions with key amino acid residues were found to be analogous to those of classical NSAIDs, thus providing a rationale for their observed pharmacological effects. researchgate.net

Similarly, molecular docking has been employed to investigate the potential of anthranilic acid derivatives as inhibitors of other enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are therapeutic targets for Alzheimer's disease. nih.gov These studies help in identifying crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the enzyme's active site, guiding the design of more potent and selective inhibitors. For instance, in a study of chiral anthranilic amide derivatives, all compounds showed better inhibitory effects against AChE than BChE, and docking studies helped to elucidate the binding modes responsible for this selectivity. nih.gov The synthesis of novel anthranilic acid hybrids and their subsequent biological evaluation is often complemented by in silico analysis, including molecular docking, to predict their pharmacodynamic profiles.

Table 3: Molecular Docking of N-Phenylanthranilic Acid Analogs with Protein Targets

| Ligand (Analog) | Protein Target | Key Findings from Docking Study | Reference |

|---|---|---|---|

| 3-Oxamoyl(succinoyl)amides of N-phenylanthranilic acids | COX-1, COX-2 | Formation of stable complexes in the active site, similar to classical NSAIDs. | researchgate.net |

| Chiral anthranilic amide derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Better inhibitory effects against AChE, elucidation of binding modes. | nih.gov |

| Novel anthranilic acid hybrid and diamides | Not specified | Prediction of pharmacodynamic profiles to guide synthesis and biological evaluation. | |

Coordination Chemistry and Metal Complexation of 2 4 Hydroxyphenyl Amino Benzoic Acid and Its Ligands

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands like 2-((4-hydroxyphenyl)amino)benzoic acid typically involves the reaction of the ligand with a metal salt in a suitable solvent. For related N-aryl anthranilic acid derivatives, complexes with transition metals such as Co(II), Ni(II), and Cu(II) have been successfully synthesized. sjctni.edu The general method involves dissolving the ligand and the metal salt (e.g., chlorides or nitrates) in a solvent like ethanol (B145695) and refluxing the mixture. sjctni.edunih.gov The resulting solid complex can then be filtered, washed, and dried. nih.gov

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: This is crucial for determining the coordination sites of the ligand. For N-phenylanthranilic acid, studies have shown that the ligand typically behaves in a bidentate fashion. sjctni.edu Coordination is expected to occur through the nitrogen atom of the secondary amine (-NH-) group and the oxygen atom of the carbonyl group (C=O) from the carboxylic acid moiety. sjctni.edu This is evidenced by shifts in the characteristic stretching frequencies of these groups upon complexation. For instance, the C=O stretch, typically around 1682 cm⁻¹ in the free ligand, shifts to a lower frequency (around 1658 cm⁻¹) in the complex, while the C-N stretching frequency may shift slightly to a higher wavenumber. sjctni.edu The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. sjctni.edu

Elemental Analysis (CHN): This technique helps to confirm the stoichiometry of the metal-ligand complex, which is often found to be in a 1:2 ratio for divalent metal ions. atu.ie

Molar Conductivity Measurements: These measurements determine the electrolytic nature of the complexes.

Magnetic Susceptibility and Electronic Spectra (UV-Vis): These analyses provide insights into the geometry of the metal center. sjctni.edu

For related N-phenylanthranilic acid complexes, these techniques have been used to propose specific geometries. sjctni.edu

Structural Analysis of Coordination Compounds (e.g., Geometry around Metal Centers)

The geometry around the central metal ion in complexes of anthranilic acid derivatives is determined by the coordination number and the nature of the metal ion. Based on magnetic and electronic spectral data for analogous compounds, specific geometries can be proposed. sjctni.edu

For instance, in studies of N-phenylanthranilic acid complexes:

Co(II) complexes often exhibit electronic spectral bands corresponding to transitions that suggest an octahedral geometry. sjctni.edu

Ni(II) complexes also typically show transitions consistent with an octahedral geometry. sjctni.edu

Cu(II) complexes frequently display a broad absorption band that indicates a distorted octahedral geometry, likely due to the Jahn-Teller effect. sjctni.edu

Enhanced Biological Activities of Metal Complexes (e.g., Antimicrobial, Antiproliferative)

A significant driver for the synthesis of metal complexes with biologically active ligands is the observation that complexation can enhance the therapeutic properties of the parent organic molecule. sjctni.eduresearchgate.net This principle is well-documented for derivatives of anthranilic acid. nih.govmdpi.com

Antimicrobial Activity: Metal complexes of N-phenylanthranilic acid and other derivatives have consistently shown greater antimicrobial activity against various bacterial and fungal strains compared to the free ligand. sjctni.edumdpi.com This enhancement is often explained by chelation theory. Upon chelation, the polarity of the metal ion is reduced due to the overlap of the ligand orbital and partial sharing of the positive charge of the metal ion with donor groups. This increases the lipophilic nature of the central atom, which in turn facilitates the complex's penetration through the lipid layer of the microorganism's cell membrane, ultimately disrupting cellular processes. sjctni.edu For example, silver(I) complexes of anthranilic acid have demonstrated potent antibacterial, antifungal, and nematicidal activities. atu.iemdpi.com

Antiproliferative Activity: Derivatives of anthranilic acid have been investigated for their cytotoxic effects against cancer cell lines. mdpi.comresearchgate.net The formation of metal complexes can amplify this activity. For example, novel complexes using trifluorinated anthranilic acid derivatives have been synthesized and tested for their cytotoxic effects on human lung cancer cells (A549) and human cervical cancer cells (HeLa). mdpi.comresearchgate.net The mechanism often involves the complex's ability to interfere with cellular metabolism or induce apoptosis.

The table below summarizes the expected biological activity enhancements based on studies of related compounds.

While direct experimental data for this compound complexes is scarce, the established chemistry of its parent compounds strongly suggests that its metal complexes would exhibit bidentate coordination, form stable geometric structures, and possess significantly enhanced biological activities. Further research is warranted to synthesize and characterize these specific complexes to fully elucidate their properties and potential applications.

Table of Mentioned Compounds

Analytical Method Development for 2 4 Hydroxyphenyl Amino Benzoic Acid

Chromatographic Separation Techniques (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of individual components in a mixture. These methods are widely used in the pharmaceutical industry due to their high resolution, sensitivity, and reproducibility. medwinpublishers.com

For a compound like 2-((4-Hydroxyphenyl)amino)benzoic acid, a reversed-phase HPLC (RP-HPLC) method would be a suitable starting point for method development. In this technique, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical UPLC-MS/MS method for the analysis of similar phenolic acids in human serum utilizes a gradient elution program with a mobile phase consisting of acetic acid in water and acetic acid in acetonitrile. nih.gov The column temperature is maintained at 40°C with a flow rate of 0.4 mL/min. nih.gov

Table 1: Example HPLC and UPLC Parameters for the Analysis of Benzoic Acid Derivatives

| Parameter | HPLC Method Example | UPLC-MS/MS Method Example |

|---|---|---|

| Column | C18 reversed-phase, 5 µm particle size | C18 reversed-phase |

| Mobile Phase | A: 0.02 M ammonium acetate (pH 4.0) B: Methanol (80:20 v/v) | A: 0.2% acetic acid in water B: 0.2% acetic acid in acetonitrile |

| Elution | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | Ambient | 40 °C |

| Detection | UV at 280 nm | Tandem Mass Spectrometry (MS/MS) |

| Injection Volume | - | 2 µL |

Detection and Quantification Methodologies

Once separated by chromatography, the detection and quantification of this compound can be achieved using various detectors. A common choice for aromatic compounds is a UV-Vis detector, as the phenyl rings and conjugated system will absorb UV light at specific wavelengths. For instance, in the analysis of p-aminobenzoic acid (PABA) and its metabolites, detection was carried out at 280 nm. nih.gov

For higher sensitivity and selectivity, a mass spectrometry (MS) detector can be coupled with the liquid chromatography system (LC-MS). An LC-MS/MS method has been developed for the simultaneous quantification of PABA and its metabolites in human urine. nih.gov This technique provides structural information and allows for very low limits of detection and quantification.

Spectrophotometric methods can also be developed for quantification. One such method for PABA involves a diazotization and coupling reaction to form a colored azo dye, which can be measured at a specific wavelength (e.g., 525 nm). rjptonline.org The absorbance is proportional to the concentration of the analyte. rjptonline.org

Table 2: Comparison of Detection Methodologies

| Methodology | Principle | Advantages | Common Application |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures the absorption of UV-visible light by the analyte. | Simple, robust, and cost-effective. | Routine quantification in quality control. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | High sensitivity, high selectivity, provides structural information. | Impurity identification, metabolite studies. |

| Spectrophotometry (Colorimetry) | Involves a chemical reaction to produce a colored compound, the absorbance of which is measured. | Good sensitivity and can be used without prior chromatographic separation in some cases. | Quantification in various sample matrices. |

Purity Assessment and Impurity Profiling

Purity assessment is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. medwinpublishers.comnih.gov Impurity profiling involves the identification, characterization, and quantification of any impurities present in the active pharmaceutical ingredient (API). pharmainfo.in Regulatory bodies like the International Conference on Harmonisation (ICH) have specific guidelines for the reporting and identification of impurities. nih.gov

Impurities can originate from various sources, including the synthesis process (by-products, intermediates, reagents), degradation of the API, or interaction with other components of the formulation. nih.govpharmainfo.in For this compound, potential impurities could include starting materials like p-aminophenol and other related substances.

Chromatographic techniques, particularly HPLC and UPLC, are the primary tools for impurity profiling. medwinpublishers.com A well-developed HPLC method should be able to separate the main peak of this compound from all potential impurities. The use of a photodiode array (PDA) detector can help in assessing peak purity by comparing UV spectra across a single peak.

For the structural elucidation of unknown impurities, hyphenated techniques such as LC-MS and LC-NMR are invaluable. nih.gov

Table 3: Common Types of Impurities in Pharmaceutical Manufacturing

| Impurity Type | Origin | Example |

|---|---|---|

| Organic Impurities | Starting materials, by-products, intermediates, degradation products. | Unreacted precursors, products of side reactions. |

| Inorganic Impurities | Reagents, catalysts, heavy metals. | Residual catalysts, salts. |

| Residual Solvents | Used during the manufacturing process. | Methanol, ethanol (B145695), acetone. |

Future Perspectives and Emerging Research Avenues for 2 4 Hydroxyphenyl Amino Benzoic Acid

Design of Next-Generation Derivatives with Enhanced Bioactivity Profiles

The development of new derivatives of 2-((4-hydroxyphenyl)amino)benzoic acid with improved biological activity is a key area of future research. This involves the strategic modification of its chemical structure to enhance its therapeutic effects while minimizing potential side effects. A central concept in this endeavor is the structure-activity relationship (SAR), which seeks to understand how specific changes to a molecule's architecture influence its biological function.

Key functional groups within the this compound scaffold, such as the carboxylic acid, the secondary amine, and the phenolic hydroxyl group, are prime targets for chemical modification. These groups are often involved in crucial interactions with biological targets, and their modification can lead to significant changes in bioactivity. For instance, the carboxylic acid group can act as a hydrogen bond donor or acceptor, and its esterification or amidation can alter the molecule's solubility, cell permeability, and binding affinity to target proteins. Similarly, substitutions on the aromatic rings can influence the molecule's electronic properties and steric profile, which in turn can affect its interaction with biological receptors.

Common synthetic strategies for creating novel derivatives include amidation, esterification, and the introduction of various substituents onto the aromatic rings. For example, reacting the carboxylic acid group with different amines can produce a library of amide derivatives with diverse properties. researchgate.net Likewise, esterification with various alcohols can yield esters with altered pharmacokinetic profiles. The synthesis of Schiff bases, by reacting the amino group with different aldehydes, is another approach to generate novel analogues. mdpi.com Furthermore, molecular hybridization, which involves combining the structural features of this compound with other bioactive molecules, is a promising strategy for developing new therapeutic agents with dual or synergistic activities. researchgate.net

The overarching goal of these synthetic efforts is to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties. By systematically exploring the SAR of this compound, researchers can rationally design next-generation compounds with optimized therapeutic potential for a range of diseases.

Application of Advanced Spectroscopic and Imaging Techniques

The comprehensive characterization of this compound and its future derivatives will be greatly facilitated by the application of advanced spectroscopic and imaging techniques. While standard methods like FT-IR, 1H-NMR, and 13C-NMR are essential for routine structural confirmation, more sophisticated techniques can provide deeper insights into the molecule's conformational dynamics, interactions with biological systems, and solid-state properties.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the spatial arrangement of atoms within a molecule. mdpi.com For a flexible molecule like this compound, 2D NOESY can reveal through-space interactions between protons, providing valuable information about its preferred conformation in solution. mdpi.com This conformational information is crucial for understanding how the molecule interacts with its biological targets and can guide the design of more rigid and potent analogues. mdpi.com

In the context of drug delivery and metabolism, advanced mass spectrometry techniques, such as mass spectrometry imaging (MSI), can be employed to visualize the distribution of the parent compound and its metabolites in tissues. This can provide a detailed picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for optimizing its therapeutic efficacy and safety.

Furthermore, in-situ monitoring of chemical reactions using techniques like Raman spectroscopy can provide real-time information about reaction kinetics and intermediates. researchgate.netresearchgate.net This can be particularly useful for optimizing the synthesis of novel derivatives and for studying the stability of the compound under various conditions. The application of these advanced spectroscopic and imaging techniques will undoubtedly accelerate the pace of research and development for this compound and its analogues.

Integrated Computational-Experimental Approaches in Drug Discovery

The synergy between computational modeling and experimental validation is revolutionizing the field of drug discovery. For this compound, these integrated approaches offer a powerful strategy to accelerate the identification and optimization of new therapeutic agents.

Computational techniques such as molecular docking and Density Functional Theory (DFT) are invaluable for predicting the biological activity and physicochemical properties of molecules. Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (receptor), providing insights into the binding mode and affinity. nih.govnih.gov This allows researchers to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing. semanticscholar.org

DFT calculations, on the other hand, can be used to determine the electronic structure and reactivity of molecules. nih.govresearchgate.net This information can help in understanding the molecule's stability, spectroscopic properties, and potential metabolic pathways. nih.gov For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's ability to donate or accept electrons, which is often related to its biological activity. nih.gov

The real power of this integrated approach lies in the iterative cycle of prediction, synthesis, and testing. Computational models can guide the design of new derivatives, which are then synthesized and evaluated experimentally. The experimental results, in turn, can be used to refine and improve the computational models, leading to a more efficient and targeted drug discovery process. This combination of in silico and in vitro/in vivo studies is expected to play a pivotal role in the future development of this compound-based therapeutics.

Exploration of Novel Therapeutic or Material Science Applications

While the initial focus of research on fenamate-like compounds has been on their anti-inflammatory properties, emerging evidence suggests that derivatives of this compound may have a much broader range of applications.

In the realm of therapeutic applications, recent studies on related aminobenzoic acid derivatives have shown promising antimicrobial and anticancer activities. researchgate.netnih.gov This opens up exciting new avenues for the development of novel antibiotics and chemotherapeutic agents based on the this compound scaffold. For example, the synthesis of derivatives incorporating heterocyclic moieties has been shown to enhance the antimicrobial and anticancer potential of related compounds. researchgate.net The exploration of these new therapeutic areas could lead to the discovery of drugs with novel mechanisms of action.

Beyond medicine, the unique chemical structure of this compound also suggests potential applications in material science. For instance, aminobenzoic acids can be used as monomers for the synthesis of high-performance polymers. google.com Poly(p-aminobenzoic acid), for example, is a thermally resistant aromatic polyamide with potential applications in the production of fibers and films. google.com The ability of the amino and carboxylic acid groups to participate in polymerization reactions makes this compound an interesting building block for the creation of novel materials with tailored properties. Furthermore, the electropolymerization of aminobenzoic acids has been used to create modified electrodes for electrochemical sensors, suggesting a potential role for this compound in the development of new analytical devices. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-((4-Hydroxyphenyl)amino)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer : The synthesis typically involves coupling 4-hydroxyaniline with a substituted benzoic acid derivative. A two-step process is described in analogous systems:

Acid-catalyzed condensation : Reacting 4-hydroxyaniline with a halogenated benzoic acid (e.g., 2-bromobenzoic acid) in acidic media (e.g., HCl/ethanol) under reflux .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield.

Optimization includes adjusting solvent polarity (DMF for solubility) and temperature (60–80°C for reduced side reactions). Monitor progress via TLC (Rf ~0.3 in ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer :

- HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile, 70:30) to assess purity (>95%) .

- NMR : Confirm structure via -NMR (expected signals: δ 6.8–7.5 ppm for aromatic protons, δ 10.2 ppm for -COOH) and -NMR (carbonyl at ~170 ppm) .

- FT-IR : Identify key functional groups (O-H stretch ~3400 cm, C=O ~1680 cm) .

Q. What are the solubility and stability profiles under experimental conditions?

Methodological Answer :

- Solubility : Sparingly soluble in water (~0.1 mg/mL at 25°C); better in DMSO (50 mg/mL) or ethanol (10 mg/mL). Pre-saturate solvents with nitrogen to prevent oxidation .

- Stability : Store at 2–8°C in airtight, amber vials. Degradation occurs above 40°C (DSC analysis shows melting point ~208°C) .

Advanced Research Questions

Q. How does polymorphism affect the physicochemical properties of this compound, and how can it be controlled?

Methodological Answer : Polymorphism is influenced by substituent effects (e.g., Cl vs. CH) on crystal packing. To study:

- Screening : Use solvent-drop grinding with coformers (e.g., nicotinamide) in 1:1 molar ratios.

- Characterization : X-ray diffraction (PXRD) and DSC identify polymorphs. For example, a study on 2-((2,6-dichlorophenyl)amino)benzoic acid revealed Form I (monoclinic) and Form II (triclinic) with distinct dissolution rates .

- Control : Crystallize from ethyl acetate/hexane (4:1) at slow cooling rates (~0.5°C/min) to favor the stable form.

Q. What strategies resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Methodological Answer : Discrepancies may arise from assay conditions or structural analogs. For example:

- Comparative Studies : Test the compound alongside analogs like hydrangeic acid (anti-diabetic activity in Hydrangea macrophylla ).

- Assay Validation : Use standardized protocols (e.g., IC measurements in triplicate with positive controls like aspirin for COX inhibition).

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the 4-position to enhance binding to target enzymes .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer :

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2, PDB ID 1PXX). The carboxylate group may hydrogen bond to Arg120, while the hydroxyphenyl moiety interacts with Tyr355 .

- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (Lipinski score: 0), guiding in vivo studies .

Q. What advanced techniques analyze degradation pathways under stress conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.